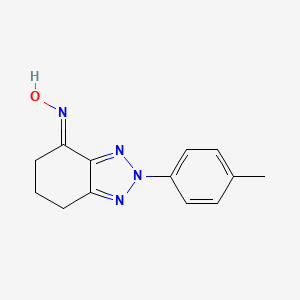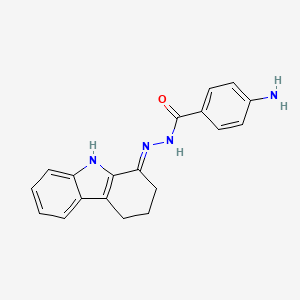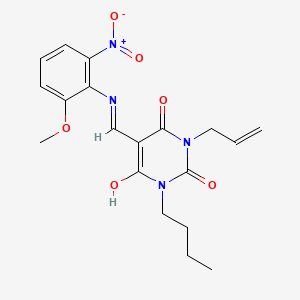![molecular formula C15H21N3O2 B1190290 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1190290.png)
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features an imidazole ring, a cyclohexane ring, and a dimethyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups .
科学研究应用
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 1-(3-Aminopropyl)imidazole
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
- 2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-9-METHYL-3-{(Z)-[3-(4-METHYLBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE .
Uniqueness
What sets 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of an imidazole ring and a cyclohexane ring with a dimethyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35g/mol |
IUPAC 名称 |
3-hydroxy-2-(3-imidazol-1-ylpropyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-15(2)8-13(19)12(14(20)9-15)10-16-4-3-6-18-7-5-17-11-18/h5,7,10-11,19H,3-4,6,8-9H2,1-2H3 |
InChI 键 |
HAKKODBLIBLGTM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN2C=CN=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B1190209.png)
![2-[2-(1H-indol-3-yl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B1190210.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B1190211.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B1190212.png)

![Methyl 2-([1,4]benzodioxino[2,3-b]quinoxalin-1-ylcarbonyl)hydrazinecarboxylate](/img/structure/B1190214.png)
![1-Butyl-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-6-hydroxy-3-prop-2-enylpyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-allyl-5-[(2-benzoyl-4-chloroanilino)methylene]-3-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190216.png)

![ethyl 4-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B1190220.png)
![Ethyl 2-[(2,5-dichlorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1190228.png)
